REACTION_CXSMILES
|
[N+:1]([C:4]1[O:5][C:6]2[C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=[CH:15][C:7]=2[C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([O-:3])=[O:2].Cl.[CH2:23]([N:25]([CH2:28][CH2:29]Cl)[CH2:26][CH3:27])[CH3:24].C(N(CC)CC)C>CN(C)C=O>[N+:1]([C:4]1[O:5][C:6]2[C:18]([C:19]([O:21][CH2:24][CH2:23][N:25]([CH2:28][CH3:29])[CH2:26][CH3:27])=[O:20])=[CH:17][CH:16]=[CH:15][C:7]=2[C:8]=1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
2-nitro-3-phenyl-7-benzofurancarboxylic acid
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1OC2=C(C1C1=CC=CC=C1)C=CC=C2C(=O)O
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CCCl
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 90° to 100° C. for 16 hours
|
Duration
|
16 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled with an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the white solid by-product
|
Type
|
DISSOLUTION
|
Details
|
The filtrate is dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed thrice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with saturated sodium chloride solution and dried
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1OC2=C(C1C1=CC=CC=C1)C=CC=C2C(=O)OCCN(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |